[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate
Description
The compound [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a lysophosphatidylethanolamine (lyso-PE) derivative characterized by:
- Glycerol Backbone: Configured in the sn-1 and sn-2 positions with two α-linolenoyl (9Z,12Z,15Z-octadecatrienoyl) chains .
- Phosphoethanolamine Headgroup: A 2-aminoethoxy(hydroxy)phosphoryl group at the sn-3 position .
- Structural Role: As a phospholipid, it likely participates in membrane dynamics and signaling due to its high unsaturation (three double bonds per acyl chain) .
Properties
IUPAC Name |
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H70NO8P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(43)47-37-39(38-49-51(45,46)48-36-35-42)50-41(44)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h5-8,11-14,17-20,39H,3-4,9-10,15-16,21-38,42H2,1-2H3,(H,45,46)/b7-5-,8-6-,13-11-,14-12-,19-17-,20-18-/t39-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHSZOXPODIZSW-KJIWEYRQSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)OC(=O)CCCCCCCC=CCC=CCC=CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)(O)OCCN)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H70NO8P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
736.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | PE(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0009161 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
34813-40-6 | |
| Record name | 1,2-Dilinolenoyl-sn-glycero-3-phosphatidylethanolamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034813406 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-DILINOLENOYL-SN-GLYCERO-3-PHOSPHATIDYLETHANOLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C5Z6T7TC8Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate typically involves multi-step organic synthesis. The process begins with the preparation of the unsaturated fatty acid chains, which are then esterified with glycerol derivatives. The aminoethoxy(hydroxy)phosphoryl group is introduced through a phosphorylation reaction, often using reagents like phosphorus oxychloride or phosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification and phosphorylation processes, utilizing automated reactors to ensure precise control over reaction conditions. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, purification steps such as chromatography and crystallization are employed to isolate the final compound.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12,15Z)-octadeca-9,12,15-trienoate undergoes various chemical reactions, including:
Oxidation: The unsaturated fatty acid chains can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The phosphoryl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or osmium tetroxide are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated fatty acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12,15Z)-octadeca-9,12,15-trienoate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex lipids and phospholipids.
Biology: Studied for its role in cell membrane structure and function.
Medicine: Investigated for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the formulation of specialized coatings and materials with unique properties.
Mechanism of Action
The mechanism of action of [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12,15Z)-octadeca-9,12,15-trienoate involves its interaction with cellular membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and influencing various cellular pathways.
Comparison with Similar Compounds
Phosphatidylethanolamines (PEs) with Varied Acyl Chains
Key Findings :
Phosphatidylcholine (PC) Analog
Key Findings :
- The phosphocholine headgroup in PC analogs increases hydration and stabilizes bilayer structures, unlike the smaller ethanolamine group in the target compound, which promotes non-lamellar phases .
Triacylglycerol (TG) Derivatives
Key Findings :
- Unlike triacylglycerols, the target compound’s phosphoethanolamine group enables participation in cell signaling and membrane protein interactions .
Research Implications and Gaps
- Synthesis : While methods for related PEs involve coupling protected glycerol with activated fatty acids (e.g., ), the target compound’s stereospecific synthesis remains underexplored .
- Bioactivity: Ethyl α-linolenate () exhibits antidiabetic properties, suggesting the target compound may have analogous bioactivity in phospholipid-mediated pathways .
- Analytical Data : Collision cross-section (CCS) predictions for similar compounds () could guide LC-MS characterization of the target .
Biological Activity
The compound [(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-2-[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxypropyl] (9Z,12Z,15Z)-octadeca-9,12,15-trienoate is a complex organic molecule that incorporates a phosphorylated aminoethoxy group and multiple unsaturated fatty acid chains. Its unique structure suggests significant biological activity, particularly in cellular processes and potential therapeutic applications.
Chemical Structure and Properties
This compound can be classified as a phospholipid due to its amphiphilic nature. The presence of both hydrophilic (phosphoryl and aminoethoxy groups) and hydrophobic (fatty acid chains) components allows it to interact with biological membranes effectively.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C41H76NO8P |
| Molecular Weight | 742 g/mol |
The biological activity of this compound primarily involves its integration into cellular membranes. The amphiphilic nature facilitates the modulation of membrane fluidity and permeability. This property can influence various cellular pathways by affecting the activity of membrane proteins and lipid signaling pathways.
Key Mechanisms:
- Membrane Interaction : Alters membrane dynamics which can impact cell signaling and transport mechanisms.
- Protein Modulation : Interacts with membrane proteins to regulate their functions.
- Cell Signaling : Potentially involved in lipid-mediated signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antioxidant Activity
Studies have shown that compounds with similar structures can exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial for protecting cells from damage associated with various diseases.
2. Anti-inflammatory Effects
Preliminary findings suggest that the compound may modulate inflammatory responses in cells. By affecting the release of pro-inflammatory cytokines, it could play a role in managing inflammatory conditions.
3. Potential Drug Delivery Applications
Due to its lipid-based structure and ability to encapsulate drugs within its bilayer formation, this compound is being explored as a vehicle for targeted drug delivery systems.
Case Studies
Several studies have investigated the biological effects of phospholipids similar to this compound:
- Study on Membrane Dynamics : Research indicated that phospholipids can significantly influence the fluidity of cell membranes, affecting the function of membrane-bound proteins and receptors.
- Antioxidant Studies : A study published in Journal of Lipid Research highlighted the antioxidant capacity of lipid compounds similar to this one in protecting neuronal cells from oxidative damage.
Research Findings
Recent research findings related to the biological activity of this compound include:
- Cell Culture Studies : In vitro studies demonstrated that the incorporation of this phospholipid into cell cultures enhanced cell viability under oxidative stress conditions.
- In Vivo Studies : Animal models treated with similar phospholipids showed reduced inflammation markers compared to control groups.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
